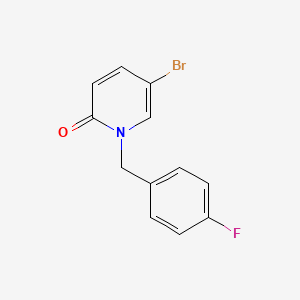

![molecular formula C14H9NO2 B2353735 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde CAS No. 880856-15-5](/img/structure/B2353735.png)

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde is a chemical compound with the molecular formula C14H9NO2. It has an average mass of 223.227 Da and a monoisotopic mass of 223.063324 Da .

Synthesis Analysis

The synthesis of 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde has been reported in several studies. For instance, new copper(II) complexes have been synthesized by reacting 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (benzoyl) hydrazone with CuCl(2)·2H(2)O or Cu(NO(3))(2)·3H(2)O . Another study reported the synthesis of four new 2-oxo-1,2-dihydrobenzo[h]quinoline-3-carbaldehyde N-substituted thiosemicarbazone ligands .Molecular Structure Analysis

The molecular structure of 2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde has been determined in several studies. For example, the structures of new copper(II) complexes synthesized from 2-oxo-1,2-dihydroquinoline-3-carbaldehyde were determined by single crystal X-ray diffraction .Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a boiling point of 527.1±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C. Its enthalpy of vaporization is 80.2±3.0 kJ/mol, and it has a flash point of 234.3±30.3 °C. The index of refraction is 1.757, and it has a molar refractivity of 66.0±0.3 cm3 .科学的研究の応用

Complex Formation with Metal Ions

The complex formation properties of the product 2-oxo-1,2-dihydroquinoline-3-carbaldehyde condensation with stearic acid hydrazide towards Cu(II) and Ni(II) ions has been studied . The composition and structure of the complexes have been found to be dependent on the nature of the metal and acid residue .

Biological Applications

Polydentate ligand systems and the related complex compounds are promising objects of modern synthetic and applied chemistry of transition metals due to their biological properties .

Antibacterial and Antimalarial Agents

Quinoline and its derivatives are natural antibiotics and are widely used as antibacterial and antimalarial agents .

Antifungal, Immunosuppressive, and Analgesic Properties

Derivatives of quinoline-2 (1 Н )-one exhibit antifungal, immunosuppressive, analgesic properties .

Antitumor and Antispasmodic Properties

Quinoline-2 (1 Н )-one derivatives also show antitumor, antispasmodic, and other properties .

DNA Intercalators in Chemotherapy

The use of these compounds as DNA intercalators applied in chemotherapy as agents inhibiting DNA replication of fast-growing malignant cells has been recently investigated . The ability of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde N ′-acylhydrazones and their complexes to bind with DNA depends on their structure which is primarily determined by the nature of the ligand system and the complex forming metal .

Study of Magnetic Properties

The study of magnetic properties is another field of investigation of carbonyl compounds hydrazones. These complexes are convenient models for the study of the nature of exchange interactions between paramagnetic sites in the polynuclear coordination compounds .

Preparation of Compounds with Target Structure and Magnetic Properties

Numerous studies of the magnetic properties–structure correlations for binuclear complexes of transition metals, primarily copper (II), with carbonyl compounds hydrazones have afforded important generalizations allowing the preparation of compounds with target structure and magnetic properties .

将来の方向性

特性

IUPAC Name |

2-oxo-1H-benzo[g]quinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-8-12-6-11-5-9-3-1-2-4-10(9)7-13(11)15-14(12)17/h1-8H,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGHFAIHNYYBOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=C(C(=O)N3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2353728.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)